molecular formula C19H19ClN4O B6475864 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline CAS No. 2640965-12-2

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline

カタログ番号 B6475864
CAS番号: 2640965-12-2
分子量: 354.8 g/mol
InChIキー: JBQBYCVGFGFYEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug that selectively inhibits PCSK9 protein synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a quinazoline core with a piperidine ring attached via a methylene bridge to a chloropyridine ring . The exact molecular weight or empirical formula is not specified in the available resources.


Chemical Reactions Analysis

The primary chemical reaction involving this compound is its conversion by liver carboxyesterase (CES1) to its active form . This active form selectively inhibits PCSK9 protein synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known to be orally available and to be converted to its active form in the liver .

作用機序

Target of Action

The primary target of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, is a protein that plays a crucial role in regulating the amount of cholesterol in the body .

Mode of Action

This compound acts as a It is converted by liver carboxyesterase (CES1) to its active form, which then selectively inhibits the synthesis of the PCSK9 protein . The inhibition is achieved by interfering with the ribosomal synthesis of PCSK9 .

Biochemical Pathways

The inhibition of PCSK9 protein synthesis affects the cholesterol homeostasis pathway . PCSK9 is known to bind to low-density lipoprotein receptors (LDLRs) on the surface of liver cells, promoting their degradation and preventing them from recycling back to the cell surface .

Pharmacokinetics

The compound exhibits good bioavailability due to its formulation as a prodrug . It is converted to its active form in the liver, ensuring targeted action and reducing potential systemic side effects . .

Result of Action

The result of the compound’s action is a reduction in plasma PCSK9 levels .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the conversion of the prodrug to its active form depends on the presence and activity of liver carboxyesterase . Additionally, factors such as diet, other medications, and individual genetic variations can also impact the efficacy and stability of the compound.

特性

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-16-11-21-8-5-18(16)25-12-14-6-9-24(10-7-14)19-15-3-1-2-4-17(15)22-13-23-19/h1-5,8,11,13-14H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQBYCVGFGFYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。